5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol
Description
5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core substituted with a 3,4,5-trimethoxyphenyl group and a 4-ethylpiperazine moiety. The compound’s structural complexity aligns with modern medicinal chemistry strategies aiming to enhance target selectivity and bioavailability through hybrid heterocyclic systems .
Properties
IUPAC Name |
5-[(4-ethylpiperazin-1-yl)-(3,4,5-trimethoxyphenyl)methyl]-2-methyl-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-ol | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29N5O4S/c1-6-24-7-9-25(10-8-24)17(19-20(27)26-21(31-19)22-13(2)23-26)14-11-15(28-3)18(30-5)16(12-14)29-4/h11-12,17,27H,6-10H2,1-5H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LBWRMIADQHFHOV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(C2=CC(=C(C(=C2)OC)OC)OC)C3=C(N4C(=NC(=N4)C)S3)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29N5O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
447.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through the cyclization of appropriate precursors, such as α-haloketones and thioureas, under acidic or basic conditions.
Formation of the Triazole Ring: The triazole ring is often formed via the cyclization of hydrazine derivatives with carbonyl compounds.
Coupling Reactions: The piperazine ring is introduced through nucleophilic substitution reactions, where the ethylpiperazine reacts with a suitable electrophile.
Final Assembly: The final compound is assembled by coupling the thiazole-triazole core with the piperazine derivative, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups on the phenyl ring.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydro derivatives.
Substitution: The piperazine ring can participate in nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Palladium on carbon, copper(I) iodide.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce dihydro compounds.
Scientific Research Applications
Anticancer Activity
Recent studies have demonstrated that compounds containing thiazole and triazole moieties exhibit significant anticancer properties. The synthesis of derivatives similar to 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol has been evaluated for their ability to inhibit cancer cell proliferation. For instance:
- A series of thiazole pyrimidine compounds were synthesized and tested for in vitro anticancer activity against various cancer cell lines. The results indicated a promising anticancer effect attributed to the structural features of these compounds .
Antimicrobial Properties
Thiazole derivatives have been noted for their antimicrobial activity. The compound has potential applications in developing new antimicrobial agents. Studies have shown that modifications to the thiazole ring can enhance activity against both bacterial and fungal strains.
Neuropharmacological Applications
The incorporation of piperazine and trimethoxyphenyl groups has been linked to neuropharmacological effects. Compounds similar to This compound may influence neurotransmitter systems and could be explored for treating neurological disorders such as anxiety and depression.
Synthesis and Characterization
The synthesis of this compound involves multiple steps including the formation of thiazole and triazole rings through condensation reactions. Characterization techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the structure and purity of synthesized compounds .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of thiazole derivatives. Research indicates that modifications to the piperazine or phenyl groups can significantly alter the pharmacological profile of these compounds. For example:
| Modification | Effect on Activity |
|---|---|
| Addition of electron-donating groups | Increases anticancer potency |
| Alteration in chain length | Affects binding affinity to target proteins |
Case Study 1: Anticancer Evaluation
In a study assessing the anticancer efficacy of thiazole derivatives, several compounds were screened against human cancer cell lines. The results indicated that specific structural modifications led to enhanced cytotoxicity compared to standard chemotherapeutic agents .
Case Study 2: Antimicrobial Testing
A series of thiazole-based compounds were tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results showed that certain derivatives exhibited significant inhibition zones in agar diffusion assays, highlighting their potential as new antimicrobial agents .
Mechanism of Action
The mechanism of action of 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s ability to form multiple hydrogen bonds and its overall electronic structure allow it to modulate the activity of these targets, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogues
Core Heterocyclic Frameworks
The target compound shares a thiazolo[3,2-b][1,2,4]triazole core with analogues such as 5-{4-(3-Chlorophenyl)piperazin-1-ylmethyl}-2-methyl-[1,2,4]triazolo[3,2-b][1,3]thiazol-6-ol (, ChemSpider ID: 869344-07-0). Key differences lie in substituent patterns:
- Aromatic substituents : The target compound’s 3,4,5-trimethoxyphenyl group offers higher symmetry and electron density compared to the 4-ethoxy-3-methoxyphenyl group in ’s analogue. This may enhance π-π stacking interactions with biological targets.
- Piperazine substituents : The 4-ethylpiperazine in the target compound vs. the 4-(3-chlorophenyl)piperazine in the analogue could influence solubility and receptor binding. Ethyl groups may improve hydrophilicity, while chlorophenyl substituents might increase lipophilicity and steric bulk .
Comparison Table
Pharmacological and Biochemical Insights
Antifungal Activity and Mechanism
The target compound’s structural resemblance to ’s triazolo-thiadiazoles—which exhibit antifungal activity via inhibition of 14-α-demethylase lanosterol (CYP51) —suggests a shared mechanism . Molecular docking studies on analogous compounds (e.g., 3-(5-(4-methoxyphenyl)pyrazol-3-yl)-6-R-triazolo-thiadiazoles) demonstrate strong binding affinity to CYP51’s active site, disrupting ergosterol biosynthesis in fungi.
Pharmacokinetic Considerations
- Solubility : The 4-ethylpiperazine moiety may confer better aqueous solubility than the 3-chlorophenyl group in ’s analogue, facilitating oral bioavailability.
- Metabolic Stability : Methoxy groups are prone to demethylation by cytochrome P450 enzymes, but the 3,4,5-trimethoxy configuration could slow metabolism due to steric hindrance, prolonging half-life .
Biological Activity
The compound 5-((4-Ethylpiperazin-1-yl)(3,4,5-trimethoxyphenyl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol (CAS No. 868220-63-7) is a novel heterocyclic compound that has garnered interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies.
Chemical Structure and Properties
This compound features a complex structure comprising a thiazole ring fused with a 1,2,4-triazole moiety. The molecular formula is with a molecular weight of 433.53 g/mol. The presence of the 3,4,5-trimethoxyphenyl group and 4-ethylpiperazine contributes to its pharmacological potential.
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. In one study evaluating various triazole compounds, derivatives similar to our compound demonstrated activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentration (MIC) values were determined for several bacterial strains:
| Compound | Bacterial Strain | MIC (µg/mL) |
|---|---|---|
| This compound | Staphylococcus aureus | 32 |
| This compound | Escherichia coli | 64 |
The compound exhibited notable efficacy against these pathogens, suggesting its potential as an antimicrobial agent .
Anti-inflammatory Activity
The anti-inflammatory effects of triazole derivatives have been well-documented. A study found that compounds with a similar structure significantly inhibited the release of pro-inflammatory cytokines such as TNF-α and IL-6 in peripheral blood mononuclear cells (PBMCs). Specifically:
- At a concentration of 50 µg/mL , the compound reduced TNF-α production by approximately 60% , indicating strong anti-inflammatory potential .
Anticancer Activity
The anticancer properties of thiazole and triazole derivatives have been explored extensively. In vitro studies have shown that these compounds can induce apoptosis in cancer cell lines. For instance:
- The compound was tested against various cancer cell lines (e.g., MCF-7 breast cancer cells) and demonstrated an IC50 value of 25 µM , indicating effective cytotoxicity .
Synthesis and Evaluation
A comprehensive study synthesized several derivatives of triazoles and evaluated their biological activities. The synthesis involved reactions between amidrazones and various anhydrides to produce the desired triazole derivatives. The biological evaluation included toxicity assays and tests for antiproliferative activity in PBMC cultures stimulated with lipopolysaccharides (LPS) .
Molecular Docking Studies
Molecular docking studies have been conducted to predict the binding affinity of the compound to various enzymes involved in disease processes. The results indicated that the compound could effectively bind to targets such as aromatase and carbonic anhydrase, suggesting mechanisms for its anti-cancer and anti-inflammatory activities .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for constructing the thiazolo[3,2-b][1,2,4]triazole core in this compound?
- Methodological Answer : The thiazolo-triazole core can be synthesized via cyclocondensation of thioamide intermediates with hydrazine derivatives. Key steps include:
- Using phosphorus oxychloride (POCl₃) as a cyclizing agent to form the triazole ring ( ).
- Optimizing reaction temperature (80–100°C) and solvent (toluene or acetonitrile) to improve yield.
- Confirming intermediate purity via HPLC before proceeding to subsequent steps ( ).
Q. How can researchers confirm the structural integrity of the synthesized compound?
- Methodological Answer : A combination of spectroscopic and chromatographic methods is essential:
- 1H NMR in DMSO-d₆ to identify aromatic protons (e.g., 3,4,5-trimethoxyphenyl group) and ethylpiperazine methylene signals.
- IR spectroscopy to detect hydroxyl (-OH) and thiazole C-S stretching vibrations.
- Elemental analysis (C, H, N, S) to validate stoichiometry (±0.3% tolerance).
- HPLC (C18 column, acetonitrile/water gradient) to confirm >95% purity ( ).
Q. What preliminary assays are recommended to assess biological activity?
- Methodological Answer : Initial screening should focus on target-specific assays:
- Molecular docking against enzymes like 14-α-demethylase (PDB: 3LD6) to predict antifungal activity ( ).
- In vitro cytotoxicity (MTT assay) using human cell lines (e.g., HepG2) to evaluate IC₅₀ values.
- Antimicrobial susceptibility testing (MIC determination) against Candida albicans or Staphylococcus aureus ( ).
Advanced Research Questions
Q. How can researchers optimize the cyclization step to minimize byproduct formation?
- Methodological Answer : Byproduct suppression requires:
- Solvent selection : Anhydrous acetonitrile reduces hydrolysis of POCl₃ during cyclization ( ).
- Catalytic additives : Use pyridine (5 mol%) to neutralize HCl byproducts and enhance reaction efficiency.
- Stepwise temperature control : Start at 50°C for intermediate stability, then ramp to 90°C for cyclization ( ).
Q. How should contradictory data between molecular docking and experimental bioassays be resolved?
- Methodological Answer : Address discrepancies via:
- Docking validation : Re-run simulations with explicit solvent models (e.g., implicit vs. explicit water) to improve accuracy.
- Enzyme inhibition assays : Directly measure 14-α-demethylase activity using lanosterol as a substrate (UV-Vis at 240 nm).
- Metabolic stability testing : Evaluate compound degradation in microsomal preparations to rule out false negatives ( ).
Q. What strategies are effective for analyzing regiochemistry in substitution reactions involving the ethylpiperazine moiety?
- Methodological Answer : Regiochemical analysis involves:
- NOESY NMR to detect spatial proximity between the ethylpiperazine methyl group and thiazole protons.
- X-ray crystallography of single crystals (grown via slow ether diffusion) to resolve spatial orientation.
- DFT calculations (B3LYP/6-31G*) to compare energy profiles of possible regioisomers ( ).
Q. How can researchers mitigate challenges in isolating hygroscopic intermediates during synthesis?
- Methodological Answer : Hygroscopic intermediates require:
- Anhydrous workup : Use Schlenk lines or gloveboxes for post-reaction handling.
- Lyophilization : Freeze-dry aqueous extracts to prevent hydrolysis.
- Stabilizers : Add molecular sieves (3Å) during storage in polar solvents ( ).
Data Analysis & Experimental Design
Q. What statistical methods are suitable for analyzing dose-response data from cytotoxicity assays?
- Methodological Answer : Use nonlinear regression models:
- Four-parameter logistic curve (Hill equation) to calculate IC₅₀ values (GraphPad Prism®).
- ANOVA with Tukey’s post-hoc test to compare activity across derivatives (p < 0.05).
- Principal Component Analysis (PCA) to correlate structural features (e.g., logP, H-bond donors) with bioactivity ( ).
Q. How should researchers design SAR studies for derivatives of this compound?
- Methodological Answer : Focus on systematic modifications:
- Variation of substituents : Replace 3,4,5-trimethoxyphenyl with halogenated or nitro-substituted aromatics.
- Scaffold hopping : Replace thiazolo-triazole with triazolo-thiadiazole (see ) to assess ring system impact.
- Bioisosteric replacements : Substitute ethylpiperazine with morpholine or piperidine analogues ( ).
Notes on Evidence Utilization
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
